molecular formula C4H2BrNO2S B1293406 4-Bromo-2-nitrothiophene CAS No. 85598-49-8

4-Bromo-2-nitrothiophene

Cat. No.: B1293406
CAS No.: 85598-49-8
M. Wt: 208.04 g/mol
InChI Key: IIUDHAXXFFPBFD-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrothiophene is a heterocyclic compound with the molecular formula C₄H₃BrNO₂S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The presence of both bromine and nitro groups on the thiophene ring makes this compound an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-nitrothiophene can be synthesized through several methods. One common method involves the bromination of 2-nitrothiophene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring.

Another method involves the nitration of 4-bromothiophene. This reaction uses a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to introduce the nitro group at the 2-position of the thiophene ring. The reaction is exothermic and requires careful temperature control to prevent over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitrothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., potassium carbonate, K₂CO₃).

    Reduction: Hydrogen gas (H₂) with a catalyst (e.g., Pd/C), or chemical reducing agents (e.g., SnCl₂ in HCl).

    Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., dichloromethane, DCM).

Major Products

    Substitution: 4-Substituted-2-nitrothiophenes (e.g., 4-amino-2-nitrothiophene).

    Reduction: 4-Bromo-2-aminothiophene.

    Oxidation: 4-Bromo-2-nitrosulfoxide or 4-Bromo-2-nitrosulfone.

Scientific Research Applications

4-Bromo-2-nitrothiophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives. It is also used in the study of substitution and reduction reactions.

    Biology: The compound is used in the development of biologically active molecules, such as potential antimicrobial and anticancer agents.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug candidates.

    Industry: this compound is used in the production of organic semiconductors, dyes, and pigments.

Comparison with Similar Compounds

4-Bromo-2-nitrothiophene can be compared with other similar compounds, such as:

    2-Bromo-5-nitrothiophene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    4-Chloro-2-nitrothiophene:

    2-Nitrothiophene: Lacks the bromine atom, making it less reactive in substitution reactions but still useful in reduction and oxidation reactions.

The uniqueness of this compound lies in its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

4-bromo-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-1-4(6(7)8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUDHAXXFFPBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650297
Record name 4-Bromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85598-49-8
Record name 4-Bromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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